N-acetylornithine

Übersicht

Beschreibung

N-Acetylornithin ist eine nicht-proteinogene Aminosäure, die eine wichtige Rolle in verschiedenen biologischen Prozessen spielt. Sie ist ein Zwischenprodukt bei der Biosynthese von Arginin und Polyaminen, die für das Zellwachstum und die Entwicklung von entscheidender Bedeutung sind.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: N-Acetylornithin kann aus L-Ornithin und 4-Nitrophenylacetat synthetisiert werden. Der Prozess beinhaltet das Auflösen von L-Ornithin-Monohydrochlorid in Wasser, die Einstellung des pH-Werts auf 11 mit Natriumhydroxid und die anschließende Zugabe von 4-Nitrophenylacetat. Die Mischung wird gerührt, um N-Acetylornithin zu produzieren .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für N-Acetylornithin nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise ähnliche chemische Reaktionen wie die in Laboreinstellungen verwendeten. Die Skalierbarkeit dieser Verfahren würde von der Optimierung der Reaktionsbedingungen und der Sicherstellung der Reinheit des Endprodukts abhängen.

Analyse Chemischer Reaktionen

N-acetylornithine Aminotransferase Reaction

This compound aminotransferase (also known as acetylornithine transaminase) catalyzes the reversible conversion of this compound to N-acetylglutamate-5-semialdehyde . This reaction is a key step in the arginine biosynthesis pathway .

-

Mechanism : The enzyme follows a "ping-pong" mechanism, involving two half-reactions to complete a transamination cycle . Key amino acid residues such as Lys280, Asp251, and Glu223 are crucial for the catalytic activity .

Table 1: Key Residues in this compound Aminotransferase

| Residue | Function |

|---|---|

| Lys280 | Catalytic activity |

| Asp251 | Catalytic activity |

| Glu223 | Substrate binding, switch between half-reactions |

| Thr308 | Substrate recognition |

| Gln254 | Substrate recognition |

| Tyr39 | Catalytic process |

| Arg163 | Catalytic process |

| Arg402 | Catalytic process |

This compound Deacetylase Reaction

This compound deacetylase (NAOD) catalyzes the hydrolysis of this compound, yielding L-ornithine and acetate .

-

Role : This reaction controls ornithine production and influences putrescine and acetate concentrations within cells .

Table 2: Impact of NAOD on Metabolite Concentrations

| Metabolite | NAOD Trophozoites (μM) | pcontrol Trophozoites (μM) |

|---|---|---|

| Putrescine | 303 ± 25 | 119 ± 15 |

| Acetate | 1075 ± 45 | 350 ± 30 |

| Ornithine | 3.0 ± 0.2 | 3.4 ± 0.2 |

This compound Carbamoyltransferase Reaction

This compound carbamoyltransferase catalyzes the transfer of a carbamoyl group from carbamoyl phosphate to this compound, producing phosphate and N-acetylcitrulline .

Wissenschaftliche Forschungsanwendungen

N-Acetylornithin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pflanzenbiologie: Es ist an pflanzlichen Abwehrmechanismen beteiligt, insbesondere als Reaktion auf Pflanzenfresser und Krankheitserreger.

Medizinische Forschung: Studien haben gezeigt, dass N-Acetylornithin einen kausalen Effekt auf die Beeinträchtigung der Nierenfunktion hat, was es zu einem potenziellen Biomarker für chronische Nierenerkrankungen macht.

5. Wirkmechanismus

N-Acetylornithin übt seine Wirkungen über mehrere Mechanismen aus:

Enzymatische Aktivität: Es wird durch N-Acetylornithin-Aminotransferase in N-Acetylglutamat-5-semialdehyd umgewandelt, ein wichtiger Schritt im Arginin-Biosyntheseweg.

Pflanzenabwehr: In Pflanzen ist es an der Produktion von abwehrbezogenen Metaboliten beteiligt, die Pflanzenfresser und Krankheitserreger abwehren.

Wirkmechanismus

N-Acetylornithine exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

N-Acetylornithin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Ornithin: Ein Vorläufer in der Biosynthese von Arginin und Polyaminen.

N-Acetylglutamat: Ein weiteres Zwischenprodukt im Arginin-Biosyntheseweg.

Einzigartigkeit: N-Acetylornithin ist aufgrund seiner doppelten Rolle sowohl in pflanzlichen Abwehrmechanismen als auch in Stoffwechselwegen im Zusammenhang mit der Arginin-Biosynthese einzigartig. Seine Fähigkeit, durch Methyljasmonat induziert zu werden, und seine Beteiligung an der Beeinträchtigung der Nierenfunktion unterscheiden es weiter von anderen ähnlichen Verbindungen. .

Biologische Aktivität

N-acetylornithine (NAO) is a derivative of the amino acid ornithine and has garnered attention due to its diverse biological activities. This article explores the biological functions, mechanisms of action, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound is synthesized from ornithine through acetylation, a reaction typically catalyzed by acetyltransferases. The enzyme N-acetyltransferase (NATA) plays a crucial role in this biosynthetic pathway, particularly in plants like Arabidopsis thaliana where it is induced by stress signals such as methyl jasmonate (MeJA) .

1. Role in Nitrosative Stress Response

Recent studies have highlighted the role of this compound deacetylase (NAOD) in the adaptation of Entamoeba histolytica to nitrosative stress. NAOD catalyzes the conversion of this compound to ornithine and acetate, which are critical for maintaining cellular homeostasis under stress conditions. This enzymatic activity was shown to enhance the parasite's resistance to activated macrophages, suggesting a protective role against host immune responses .

3. Metabolic Regulation

This compound is involved in polyamine metabolism. Ornithine, produced from NAO via deacetylation, is a precursor for putrescine synthesis, which plays a vital role in cell growth and differentiation. Elevated levels of putrescine have been associated with antioxidant properties, indicating that this compound may contribute to cellular defense mechanisms against oxidative stress .

Case Studies and Experimental Data

A comparative analysis of trophozoites adapted to nitrosative stress revealed significant differences in intracellular concentrations of metabolites between control and NAOD-expressing cells. The NAOD trophozoites had higher levels of putrescine (303 ± 25 μM vs. 119 ± 15 μM in controls) and acetate (1075 ± 45 μM vs. 350 ± 30 μM), while no significant difference was observed in ornithine levels (3.0 ± 0.2 μM vs. 3.4 ± 0.2 μM) . This suggests that the protective effect against nitrosative stress may be attributed to increased putrescine levels rather than changes in ornithine concentration.

Summary Table of Biological Activities

Eigenschaften

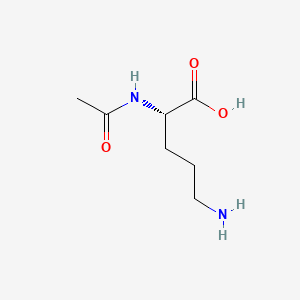

IUPAC Name |

(2S)-2-acetamido-5-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLGPAXAGHMNOL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331400 | |

| Record name | N-acetylornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N2-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6205-08-9 | |

| Record name | N-Acetyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-acetylornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-acetylornithine in arginine biosynthesis?

A: this compound is a key intermediate in the arginine biosynthetic pathway. [, ] It is produced from N-acetylglutamate semialdehyde by this compound aminotransferase (NAcOAT). [] this compound is subsequently deacetylated to ornithine by this compound deacetylase (NAOD), continuing the pathway towards arginine synthesis. [, , ]

Q2: Are there alternative pathways for ornithine synthesis, and how does this relate to this compound?

A: Yes, some bacteria utilize an alternative route for ornithine production where this compound plays a central role. [, ] In this pathway, this compound acts as an acetyl group donor to glutamate, catalyzed by an enzyme with dual functionality - this compound aminotransferase (NAcOAT) or ornithine acetyltransferase (OAT). [, ] This reaction yields ornithine and N-acetylglutamate. [, ]

Q3: How is this compound metabolism linked to polyamine levels in plants?

A: Studies in Arabidopsis thaliana revealed a link between this compound deacetylase (NAOD), encoded by the At4g17830 gene, and polyamine levels. [] Silencing At4g17830 decreased ornithine levels, impacting downstream polyamine production. [] This suggests a regulatory role of AtNAOD on ornithine homeostasis, influencing polyamine levels in Arabidopsis. []

Q4: Can this compound aminotransferase (NAcOAT) act on other substrates besides this compound?

A: Yes, NAcOAT displays activity towards other substrates. Studies have shown that it can catalyze the transamination of γ-aminobutyric acid (GABA) and, to a lesser extent, ornithine. [, , ] This dual substrate specificity suggests a potential role for NAcOAT in both arginine and GABA metabolism. [, ]

Q5: What is the significance of the arginine deiminase pathway (ADI) in vancomycin-intermediate Staphylococcus aureus (VISA), and how is this compound involved?

A: Metabolomic profiling of VISAs revealed alterations in arginine metabolism, specifically the upregulation of the ADI pathway. [] This pathway involves the conversion of arginine to ornithine, with a corresponding decrease in intracellular citrulline and extracellular arginine, and an increase in extracellular ornithine. [] While the specific role of this compound within the ADI pathway in VISA wasn't directly investigated, its altered levels suggest potential involvement in the metabolic changes associated with VISA development. []

Q6: How does this compound interact with this compound aminotransferase (NAcOAT)?

A: this compound binds to the active site of NAcOAT, which contains pyridoxal 5'-phosphate (PLP) as a cofactor. [, ] The specific amino acid residues involved in binding have been investigated through kinetic studies and structural analysis of the enzyme. [, ]

Q7: Which amino acid residues are crucial for NAcOAT activity and how do they impact substrate specificity?

A: Research identified key residues in NAcOAT from Synechocystis sp. PCC6803. [] Lysine 280 and Aspartic acid 251 are essential for activity, with mutations to Alanine resulting in depletion of enzymatic function. [] Glutamic acid 223 appears involved in substrate binding and the transition between reaction steps. [] Additionally, Threonine 308, Glutamine 254, Tyrosine 39, Arginine 163, and Arginine 402 are implicated in substrate recognition and catalysis. [] In Toxoplasma gondii NAcOAT, Valine 79, instead of Tyrosine as in the human homolog, plays a key role in accommodating this compound and GABA, influencing substrate preference. []

Q8: What is the mechanism of action of this compound deacetylase (NAOD)?

A: NAOD, encoded by the argE gene in E. coli, is a metal-dependent aminoacylase. [] It catalyzes the hydrolysis of this compound to ornithine and acetate. [] The enzyme utilizes a metal ion, preferably zinc or cobalt, for its activity. [] Kinetic studies suggest a mechanism involving a general acid and a general base, with a single proton transfer in the rate-limiting step. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C7H14N2O4. Its molecular weight is 190.20 g/mol.

Q10: Is there any spectroscopic data available for this compound?

A10: While the provided research does not delve into detailed spectroscopic analysis of this compound, its structure can be elucidated through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods can provide information about its atomic arrangement, bonding patterns, and fragmentation patterns, respectively.

Q11: How is the expression of genes involved in arginine biosynthesis, like argC and argD, regulated in cyanobacteria?

A: Studies in Anabaena sp. strain PCC 7120, a type of cyanobacteria, showed that argC and argD, encoding this compound aminotransferase, are transcribed as monocistronic mRNAs. [] Surprisingly, their expression was not affected by the presence or absence of arginine in the growth medium. []

Q12: What is the role of the oat2 gene in Streptomyces clavuligerus and how does it relate to arginine?

A: The oat2 gene in Streptomyces clavuligerus encodes an enzyme with this compound:glutamic acid acetyltransferase activity. [] Deletion of oat2 led to increased clavulanic acid production in the presence of high arginine concentrations. [] This suggests a regulatory role for oat2, or its product, in modulating clavulanic acid biosynthesis in response to arginine levels. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.